molecular formula C13H10BrN5OS B12921808 2-[(2-Amino-7H-purin-6-yl)sulfanyl]-2-bromo-1-phenylethan-1-one CAS No. 61631-52-5

2-[(2-Amino-7H-purin-6-yl)sulfanyl]-2-bromo-1-phenylethan-1-one

Cat. No.: B12921808
CAS No.: 61631-52-5
M. Wt: 364.22 g/mol
InChI Key: YNWFPTJUSUWOHP-UHFFFAOYSA-N
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Description

2-((2-Amino-1H-purin-6-yl)thio)-2-bromo-1-phenylethanone is a complex organic compound that features a purine derivative linked to a bromo-phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Amino-1H-purin-6-yl)thio)-2-bromo-1-phenylethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Purine Derivative: The starting material, 2-amino-1H-purin-6-thiol, is synthesized through the reaction of 2-chloro-6-aminopurine with thiourea.

    Bromination: The purine derivative is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile.

    Coupling Reaction: The brominated purine derivative is coupled with 1-phenylethanone under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-((2-Amino-1H-purin-6-yl)thio)-2-bromo-1-phenylethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to break down into its constituent parts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or DMF.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

Major Products Formed

    Substitution: Products include various substituted purine derivatives.

    Oxidation: Products include oxidized forms of the purine moiety.

    Reduction: Products include reduced forms of the phenylethanone moiety.

Scientific Research Applications

2-((2-Amino-1H-purin-6-yl)thio)-2-bromo-1-phenylethanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interfere with DNA synthesis.

    Biochemical Research: It is used as a probe to study enzyme mechanisms and protein interactions.

    Industrial Applications: It is explored for use in the synthesis of complex organic molecules and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of 2-((2-Amino-1H-purin-6-yl)thio)-2-bromo-1-phenylethanone involves its interaction with cellular DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. It can also inhibit specific enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Amino-1H-purin-6-yl)thio)ethanol
  • 2-((2-Amino-1H-purin-6-yl)thio)acetic acid
  • 2-((2-Amino-1H-purin-6-yl)thio)propionic acid

Uniqueness

2-((2-Amino-1H-purin-6-yl)thio)-2-bromo-1-phenylethanone is unique due to the presence of the bromo-phenylethanone moiety, which enhances its reactivity and potential biological activity compared to other similar compounds. This structural feature allows for more diverse chemical modifications and applications in various fields.

Properties

CAS No.

61631-52-5

Molecular Formula

C13H10BrN5OS

Molecular Weight

364.22 g/mol

IUPAC Name

2-[(2-amino-7H-purin-6-yl)sulfanyl]-2-bromo-1-phenylethanone

InChI

InChI=1S/C13H10BrN5OS/c14-10(9(20)7-4-2-1-3-5-7)21-12-8-11(17-6-16-8)18-13(15)19-12/h1-6,10H,(H3,15,16,17,18,19)

InChI Key

YNWFPTJUSUWOHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(SC2=NC(=NC3=C2NC=N3)N)Br

Origin of Product

United States

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